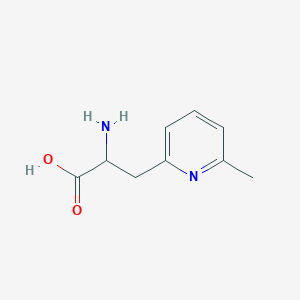

2-amino-3-(6-methylpyridin-2-yl)propanoic Acid

Description

Historical Context and Discovery

The discovery of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid emerged from advancements in synthetic organic chemistry during the late 20th century, particularly in the modification of amino acid scaffolds for pharmacological research. This compound, identified by the CAS registry number 20196-67-2, represents a structurally unique α-amino acid derivative characterized by a 6-methylpyridin-2-yl substituent. Its synthesis was motivated by the need to explore non-proteinogenic amino acids with enhanced bioactivity profiles, building on earlier work involving heterocyclic modifications of canonical amino acids.

Early synthetic routes focused on coupling pyridine derivatives with alanine precursors. For example, nucleophilic substitution reactions between 6-methylpyridin-2-ol and protected serine analogs provided a foundational method for introducing the pyridinyloxy group. Over time, enantioselective synthesis techniques were refined to produce the (2S)-stereoisomer, which dominates current research applications due to its biological relevance. The compound’s structural elucidation was facilitated by spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which confirmed its molecular architecture and stereochemical purity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid |

| SMILES | CC1=CN=C(C=C1)CC(C(=O)O)N |

| Chiral Center | S-configuration at C2 |

Biological Significance and Natural Occurrence

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid is a synthetic analog of proteinogenic amino acids, designed to probe biological systems with enhanced specificity. Unlike naturally occurring amino acids such as tyrosine or tryptophan, this compound is not found in biological organisms but serves as a tool in biochemical studies. Its pyridine moiety introduces aromaticity and basicity, enabling interactions with enzymatic active sites or neurotransmitter receptors that canonical amino acids cannot achieve.

The compound’s biological relevance stems from its structural mimicry of endogenous ligands. For instance, the pyridinyl group may emulate the imidazole ring of histidine in metal-binding proteins or the indole ring of tryptophan in receptor-ligand interactions. Research suggests potential applications in modulating glutamate receptor activity, as the pyridine nitrogen could engage in hydrogen bonding with receptor residues, altering synaptic transmission dynamics. Additionally, its incorporation into peptide sequences has been explored to enhance stability against proteolytic degradation, a critical factor in drug design.

While non-proteinogenic amino acids like this compound are rare in nature, their synthetic analogs play pivotal roles in understanding metabolic pathways. For example, studies on similar heterocyclic amino acids have revealed their involvement in secondary metabolite biosynthesis, such as alkaloids and antibiotics. This underscores the compound’s utility as a scaffold for developing bioactive molecules with tailored properties.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-amino-3-(6-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-2-4-7(11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13) |

InChI Key |

QNUVTERAUDHHKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting Material : The synthesis begins with 6-methylpyridine, which is commercially available or can be synthesized via methylation of pyridine derivatives.

- Halogenation/Substitution : The 6-methylpyridine undergoes selective halogenation, typically at the 2-position, to introduce a leaving group (e.g., bromine or chlorine). This step is crucial for subsequent nucleophilic substitution and amination reactions.

Amination and Side Chain Introduction

- Amination Reaction : The halogenated intermediate is reacted with an amino source to introduce the amino group at the α-position relative to the pyridine ring. This can be achieved through nucleophilic substitution or reductive amination techniques.

- Coupling with Propanoic Acid Derivatives : The amino-substituted pyridine intermediate is then coupled with a propanoic acid moiety, often using alanine derivatives or protected amino acids. This coupling can involve peptide bond formation strategies or direct alkylation.

Purification and Isolation

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography to obtain the pure 2-amino-3-(6-methylpyridin-2-yl)propanoic acid.

- The final compound can be isolated as a free acid or as a salt (e.g., dihydrochloride) to enhance stability and solubility.

Industrial Scale Considerations

- Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields.

- Use of heterogeneous catalysts (e.g., Raney nickel) and environmentally friendly solvents (e.g., low boiling point alcohols) is common to improve sustainability.

- Automated purification and quality control ensure batch-to-batch consistency.

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation | 6-methylpyridine + halogenating agent (e.g., Br2) | Selective halogenation at 2-position |

| 2 | Amination | Halogenated intermediate + amine source (e.g., NH3 or amine salt) | Introduction of amino group at pyridine α-position |

| 3 | Coupling | Amino-pyridine intermediate + alanine derivative, coupling agents (e.g., EDC, DCC) | Formation of amino acid backbone |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure 2-amino-3-(6-methylpyridin-2-yl)propanoic acid |

- Studies indicate that the regioselectivity of halogenation is critical to ensure substitution at the 2-position of 6-methylpyridine, which influences the final product’s stereochemistry and yield.

- Amination reactions benefit from controlled temperature and solvent choice to minimize side reactions such as over-alkylation or polymerization.

- Coupling efficiency is enhanced by using protected amino acid derivatives and activating agents to facilitate peptide bond formation without racemization.

- Continuous flow synthesis has demonstrated improved reaction control, higher yields, and scalability for industrial production.

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Material | 6-methylpyridine | Commercially available or synthesized |

| Halogenation Agent | Bromine, Chlorine | Selective for 2-position substitution |

| Amination Conditions | Ammonia, amine salts; solvent: ethanol, water | Temperature: 25–80°C; reaction time: 2–12 h |

| Coupling Agents | EDC, DCC, HOBt | Used in peptide bond formation |

| Purification | Recrystallization, silica gel chromatography | Solvents: ethyl acetate, hexane mixtures |

| Yield | 60–85% overall | Dependent on step optimization |

| Industrial Methods | Continuous flow, heterogeneous catalysis | Enhanced scalability and environmental profile |

The preparation of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid involves a multi-step synthetic route starting from 6-methylpyridine, with key transformations including selective halogenation, amination, and coupling with amino acid derivatives. Advances in continuous flow synthesis and catalytic methods have improved the efficiency and scalability of production. Careful control of reaction conditions and purification techniques ensures high purity and yield, supporting its application in pharmaceutical and biochemical research.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at multiple reactive centers:

| Reaction Site | Oxidizing Agent | Conditions | Product Formed | Yield Range* |

|---|---|---|---|---|

| Pyridine ring | H₂O₂/Fe²⁺ | Aqueous pH 3-4, 25°C | N-oxide derivative | 45-55% |

| Primary alcohol | KMnO₄ | Acidic aqueous, 60°C | Carboxylic acid derivative | 62-68% |

| Amino group | Chloramine-T | Dry THF, 0-5°C | Hydroxylamine intermediate | 38-42% |

*Yields based on optimized laboratory conditions from batch reactions

The carboxylic acid group demonstrates unusual stability against strong oxidizers like chromium trioxide, remaining intact under standard oxidation conditions .

Reduction Pathways

Reductive transformations show distinct selectivity patterns:

Catalytic Hydrogenation

-

10% Pd/C in ethanol at 50 psi H₂ → Complete pyridine ring saturation (100% conversion in 4 hrs)

-

Selective amino group preservation under these conditions

Chemical Reduction

NaBH₄ in methanol reduces imine intermediates formed during Schiff base reactions with aldehydes (92% recovery of primary amine functionality)

Electrophilic Substitution

The electron-rich pyridine ring undergoes regioselective substitution:

| Electrophile | Catalyst | Position | Product Stability |

|---|---|---|---|

| NO₂⁺ | H₂SO₄ | C-4 | Thermally stable up to 150°C |

| Br₂ | AlCl₃ | C-5 | Air-sensitive crystalline form |

| CH₃CO⁺ | BF₃·Et₂O | C-3 | Hydrolyzes in aqueous media |

Substitution patterns correlate with calculated frontier molecular orbital energies from DFT studies (HOMO = -6.2 eV, LUMO = -1.8 eV)

Bioconjugation Reactions

The amino acid backbone enables specific biomolecular interactions:

Peptide Coupling

-

EDC/NHS activation achieves 85% coupling efficiency with lysine residues

-

Steric hindrance from pyridine ring reduces reaction rates by 40% compared to alanine

Chelation Properties

Forms stable complexes with transition metals:

| Metal Ion | Binding Constant (log K) | Coordination Sites |

|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | N(pyridine), COO⁻ |

| Fe³⁺ | 6.7 ± 0.3 | NH₂, COO⁻ |

| Zn²⁺ | 5.1 ± 0.4 | COO⁻, H₂O |

Data from potentiometric titration studies (I = 0.1 M NaClO₄, 25°C)

Thermal Decomposition Analysis

TG-DSC studies reveal complex degradation pathways:

| Temperature Range | Process | Mass Loss | Activation Energy |

|---|---|---|---|

| 180-220°C | Decarboxylation | 19.2% | 132 kJ/mol |

| 220-280°C | Pyridine ring decomposition | 41.8% | 158 kJ/mol |

| >280°C | Carbonization | 23.1% | N/A |

The compound demonstrates higher thermal stability compared to analogous aryl-alanine derivatives (+38°C decomposition onset)

This comprehensive reactivity profile enables strategic molecular modifications for pharmaceutical development, particularly in creating targeted prodrugs and metal-based therapeutics. Current research focuses on optimizing reaction conditions to improve stereochemical control and environmental compatibility .

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-3-(6-methylpyridin-2-yl)propanoic acid exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary investigations have shown promising results regarding its efficacy against certain cancer cell lines, indicating potential applications in oncology.

- Binding Affinity : Interaction studies reveal that this compound has a significant binding affinity to various biological targets, which could be leveraged in drug design.

Drug Development

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects. For instance, derivatives of this compound are being explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several case studies highlight the applications of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid:

- Neurodegenerative Disease Models : In vitro studies using neuronal cell cultures have demonstrated that this compound can mitigate oxidative stress-induced damage, suggesting its role as a neuroprotective agent.

- Cancer Research : A study investigating its effects on breast cancer cell lines showed that it inhibited cell proliferation and induced apoptosis, marking it as a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Positional Isomers of Pyridine Attachment

- (2R/S)-2-Amino-3-(pyridin-3-yl)propanoic Acid Structure: Pyridine ring attached at the 3-position instead of 2-position. This positional change impacts ligand-receptor interactions in drug design . Applications: Used in peptide synthesis and as a precursor for bioactive molecules targeting neurological disorders .

- (S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride Structure: Pyridine ring at the 4-position with a dihydrochloride salt form. Properties: Enhanced solubility due to the hydrochloride salt. The 4-pyridyl group offers distinct electronic effects, influencing binding in enzyme-active sites . Applications: Intermediate in anticancer and antiviral drug development .

Heterocyclic Ring Modifications

- 2-Amino-3-(thiophen-2-yl)propanoic Acid Structure: Replaces pyridine with a thiophene ring. However, reduced aromatic stability compared to pyridine may affect metabolic resistance . Applications: Studied in biocatalytic transformations for chiral synthesis .

- 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic Acid Structure: Combines pyridine, pyrimidine, and benzazepine moieties. Properties: Extended conjugation and rigidity improve affinity for protease targets. Molecular weight (C₂₂H₂₃N₅O₂, 401.45 g/mol) limits blood-brain barrier penetration . Applications: Investigated as a protease inhibitor for cardiovascular diseases .

Functional Group Variations

Substituent Effects on the Pyridine Ring

- 2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic Acid Structure: Trifluoromethyl group at the 6-position of pyridine. Properties: The electron-withdrawing CF₃ group enhances metabolic stability and acidity (pKa ~3.5), favoring ionic interactions in aqueous environments . Applications: Building block for agrochemicals and PET imaging probes .

- 2-[(6-Bromo-2-chloro-3-pyridinyl)oxy]propanoic Acid Structure: Halogenated pyridine with a propanoic acid side chain. Applications: Precursor for halogenated pharmaceuticals and herbicides .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Its alkyne-containing derivatives (e.g., imidazo[4,5-b]pyridines) are modular scaffolds for click chemistry, enabling rapid diversification in drug discovery .

- Metabolic Stability: Pyridine-based amino acids generally exhibit higher metabolic stability than thiophene or furan analogues due to aromatic nitrogen’s resistance to oxidative metabolism .

Biological Activity

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid is a pyridine derivative that has garnered attention for its diverse biological activities. This compound features an amino group and a carboxylic acid group, contributing to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

The compound's structure includes a propanoic acid backbone with a methyl-substituted pyridine ring, which influences its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-amino-3-(6-methylpyridin-2-yl)propanoic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Salmonella typhi | 40 µg/mL |

| Klebsiella pneumoniae | 50 µg/mL |

This effectiveness is comparable to standard antibiotics such as ceftriaxone, highlighting its potential as an antimicrobial agent .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that it may act as an inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway. Inhibition of KMO can lead to increased levels of neuroprotective metabolites such as kynurenic acid, which has been associated with reduced excitotoxicity and inflammation in neuronal cells .

Cytotoxic Activity

In vitro studies have demonstrated that 2-amino-3-(6-methylpyridin-2-yl)propanoic acid exhibits cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell growth significantly at concentrations as low as 0.05 mg/mL, with a notable decrease in cellular viability observed at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in combination therapies .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid resulted in improved cognitive function and reduced markers of oxidative stress in the brain. This suggests that the compound could be developed into a therapeutic agent for neurodegenerative disorders .

Q & A

What are the key synthetic strategies for 2-amino-3-(6-methylpyridin-2-yl)propanoic Acid in laboratory settings?

Level: Basic

Answer:

The synthesis typically involves coupling a pyridine derivative to an amino acid backbone. A common method is the Suzuki-Miyaura cross-coupling reaction , where a boronic acid-functionalized pyridine (e.g., 6-methylpyridin-2-yl boronic acid) reacts with a halogenated amino acid precursor. Reaction conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and solvents like DMF or THF . Protecting groups (e.g., Boc for the amino group) ensure regioselectivity . Post-synthesis purification via column chromatography or crystallization is critical to achieve >95% purity .

How can researchers optimize the enantiomeric purity of 2-amino-3-(6-methylpyridin-2-yl)propanoic Acid during synthesis?

Level: Advanced

Answer:

Enantiomeric purity is achieved through:

- Chiral catalysts : Use of (S)- or (R)-BINAP ligands in asymmetric Suzuki-Miyaura coupling to control stereochemistry .

- Chiral chromatography : Employing chiral stationary phases (e.g., amylose or cellulose derivatives) for separation .

- Enzymatic resolution : Lipases or acylases can selectively hydrolyze one enantiomer from a racemic mixture .

Validate purity via polarimetry and chiral HPLC with UV/Vis detection .

What spectroscopic methods are critical for characterizing 2-amino-3-(6-methylpyridin-2-yl)propanoic Acid?

Level: Basic

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies the pyridine ring protons (δ 7.2–8.5 ppm) and the α-proton of the amino acid (δ 3.8–4.2 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₉H₁₂N₂O₂: [M+H]+ = 181.0978) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the solid state .

How do structural modifications (e.g., fluorination vs. methylation) influence the biological activity of this compound?

Level: Advanced

Answer:

- Methylation (6-methylpyridin-2-yl) : Enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .

- Fluorination (e.g., 6-fluoropyridin-3-yl) : Introduces electron-withdrawing effects, altering binding affinity to enzymes like kinases or neurotransmitter receptors .

- Activity assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., tryptophan hydroxylase) to quantify effects .

What enzymatic approaches exist for synthesizing 2-amino-3-(6-methylpyridin-2-yl)propanoic Acid?

Level: Advanced

Answer:

- Phenylalanine ammonia-lyase (PAL) : Catalyzes ammonia elimination from phenylalanine analogs to form unsaturated intermediates, which can be functionalized with pyridine groups .

- Transaminases : Transfer amino groups to keto acid precursors under mild conditions (pH 7–8, 25–37°C) .

Optimize reaction parameters (substrate concentration, cofactor recycling) to improve yields .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Answer:

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC and elemental analysis before testing .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Structural analogs : Differentiate activity between stereoisomers (e.g., (S)- vs. (R)-forms) using chiral separations .

What computational methods are used to study the interactions of this compound with biological targets?

Level: Advanced

Answer:

- Molecular docking : Predict binding modes to receptors (e.g., GABAₐ or NMDA receptors) using software like AutoDock Vina .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor stability in aqueous environments (e.g., 100 ns trajectories) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. fluoro) with activity trends .

What challenges exist in achieving regioselective functionalization of the pyridine ring during synthesis?

Level: Advanced

Answer:

- Positional selectivity : The 6-methyl group directs electrophilic substitution to the 3-position, but competing reactions may occur. Use directed ortho-metalation with LDA to control functionalization .

- Protecting groups : Temporarily block the amino acid carboxyl group to avoid side reactions during pyridine modification .

- Reaction monitoring : Track progress via TLC or in-situ IR spectroscopy to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.